An In-depth Technical Guide to the Chemical Properties of 3-Mercaptopropionic Acid Isopropyl Ester
An In-depth Technical Guide to the Chemical Properties of 3-Mercaptopropionic Acid Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic Acid Isopropyl Ester, also known as isopropyl 3-sulfanylpropanoate, is a bifunctional organic molecule featuring both a thiol (-SH) group and an ester functional group. This unique structural combination imparts a versatile reactivity profile, making it a valuable intermediate and building block in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, potential applications, and safety considerations, designed to support professionals in research and development.
Chemical and Physical Properties
3-Mercaptopropionic Acid Isopropyl Ester is a colorless to almost colorless liquid under standard conditions.[1] It is characterized by a distinct odor, typical of mercaptans. The presence of both a polar ester group and a reactive thiol group influences its physical and chemical behavior. It is noted to be sensitive to air and moisture, suggesting that handling and storage under an inert atmosphere are advisable to maintain its purity and integrity.
A summary of its key physical and chemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [1] |
| Molecular Weight | 148.22 g/mol | [1] |
| CAS Number | 7383-64-4 | |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Flash Point | 70 °C | |
| Specific Gravity (20/20) | 1.02 | |
| Refractive Index | 1.45 | |
| Purity (by GC) | >98.0% | |
| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C) under an inert gas | |
| Sensitivity | Air and moisture sensitive |
Synthesis of 3-Mercaptopropionic Acid Isopropyl Ester
There are two primary synthetic routes for the preparation of 3-Mercaptopropionic Acid Isopropyl Ester: Fischer-Speier esterification of 3-mercaptopropionic acid and the addition of hydrogen sulfide to isopropyl acrylate.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of 3-mercaptopropionic acid with isopropanol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed.[3]
Reaction Scheme:
HS-CH₂CH₂-COOH + (CH₃)₂CHOH ⇌ HS-CH₂CH₂-COO-CH(CH₃)₂ + H₂O (3-Mercaptopropionic Acid + Isopropanol ⇌ 3-Mercaptopropionic Acid Isopropyl Ester + Water)
Experimental Protocol (General Procedure):
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-mercaptopropionic acid, an excess of isopropanol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[2][3]
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[3]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation to obtain the final product.
Caption: Fischer-Speier Esterification Workflow.
Addition of Hydrogen Sulfide to Isopropyl Acrylate
An alternative synthetic route involves the direct addition of hydrogen sulfide (H₂S) to the carbon-carbon double bond of isopropyl acrylate.[4] This reaction is typically catalyzed by a base.
Reaction Scheme:
CH₂=CH-COO-CH(CH₃)₂ + H₂S → HS-CH₂CH₂-COO-CH(CH₃)₂ (Isopropyl Acrylate + Hydrogen Sulfide → 3-Mercaptopropionic Acid Isopropyl Ester)
Experimental Protocol (General Procedure):
-
In a suitable pressure reactor, dissolve isopropyl acrylate in an appropriate solvent.
-
Introduce a basic catalyst. A patent describes the use of solid-supported guanidine functional groups as effective catalysts for this transformation.[4]
-
Introduce hydrogen sulfide gas into the reactor.
-
The reaction is typically carried out under pressure and may require heating to proceed at a reasonable rate.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, vent the excess hydrogen sulfide safely.
-
Work up the reaction mixture, which may involve catalyst filtration and removal of the solvent.
-
Purify the resulting ester, typically by vacuum distillation.
Caption: Synthesis via H₂S Addition to Isopropyl Acrylate.
Reactivity
The chemical reactivity of 3-Mercaptopropionic Acid Isopropyl Ester is governed by its two functional groups: the thiol and the ester.
Reactions of the Thiol Group
The thiol group is a versatile functional handle that can undergo a variety of transformations:
-
Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur in the presence of mild oxidizing agents, including air, especially in the presence of base. Further oxidation can lead to sulfonic acids.
-
Alkylation: The thiol is nucleophilic and can be readily alkylated by reaction with alkyl halides or other electrophiles in the presence of a base to form thioethers.
-
Thiol-Ene "Click" Reaction: The thiol group can participate in radical or base-catalyzed addition reactions across carbon-carbon double bonds (alkenes) in a process known as the thiol-ene reaction. This is a highly efficient and widely used "click" chemistry reaction.
-
Michael Addition: As a soft nucleophile, the thiolate anion (formed by deprotonation of the thiol) can undergo Michael addition to α,β-unsaturated carbonyl compounds.
Reactions of the Ester Group
The isopropyl ester group can undergo reactions typical of carboxylic acid esters:
-
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-mercaptopropionic acid, and isopropanol. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is irreversible.
-
Transesterification: In the presence of another alcohol and an acid or base catalyst, the isopropyl group can be exchanged for a different alkyl group.
-
Aminolysis/Amidation: Esters can react with amines to form amides, although this reaction is generally slower than hydrolysis and often requires heating.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-mercapto-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that the thiol group may also react with such strong reducing agents.
Potential Applications
While specific applications for 3-Mercaptopropionic Acid Isopropyl Ester are not extensively documented in publicly available literature, its chemical structure suggests its utility in several areas, analogous to other mercaptopropionate esters:
-
Polymer Chemistry: Mercaptans are widely used as chain transfer agents in free-radical polymerizations to control the molecular weight of the resulting polymers. The isopropyl ester could potentially be used in this capacity.
-
Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block for the synthesis of more complex molecules containing both sulfur and an ester or carboxylic acid (after hydrolysis) functionality.
-
Crosslinking Agents: Esters of 3-mercaptopropionic acid with polyols are used as cross-linking agents in the polymer industry.[5]
-
Surface Modification: The thiol group has a strong affinity for the surfaces of noble metals like gold, allowing for the formation of self-assembled monolayers (SAMs).[5] The isopropyl ester derivative could be used to create functionalized surfaces.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
-SH (Thiol proton): A triplet in the region of 1.5-2.0 ppm, coupled to the adjacent methylene group. The chemical shift and multiplicity can be variable and may be broadened or exchangeable with D₂O.
-
-CH₂-SH (Methylene adjacent to thiol): A quartet (or more complex multiplet due to coupling with both the thiol proton and the other methylene group) around 2.6-2.8 ppm.
-
-CH₂-COO- (Methylene adjacent to carbonyl): A triplet around 2.7-2.9 ppm.
-
-CH(CH₃)₂ (Isopropyl methine proton): A septet around 4.9-5.1 ppm.
-
-CH(CH₃)₂ (Isopropyl methyl protons): A doublet around 1.2-1.3 ppm, integrating to 6 protons.
¹³C NMR Spectroscopy (Predicted)
-
C=O (Ester carbonyl): A peak in the range of 170-175 ppm.
-
-CH(CH₃)₂ (Isopropyl methine carbon): A peak around 68-70 ppm.
-
-CH₂-COO- (Methylene carbon adjacent to carbonyl): A peak around 35-40 ppm.
-
-CH₂-SH (Methylene carbon adjacent to thiol): A peak around 20-25 ppm.
-
-CH(CH₃)₂ (Isopropyl methyl carbons): A peak around 21-23 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹. The weakness of this band can sometimes make it difficult to identify.
-
C=O stretch (Ester): A strong, sharp absorption band in the range of 1730-1750 cm⁻¹.
-
C-O stretch (Ester): A strong absorption band in the range of 1100-1300 cm⁻¹.
-
C-H stretch (sp³): Absorption bands just below 3000 cm⁻¹.
Safety and Handling
3-Mercaptopropionic Acid Isopropyl Ester is classified as a skin and eye irritant.[1] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Given its sensitivity to air and moisture, it is best stored under an inert atmosphere, such as nitrogen or argon. In case of fire, irritating sulfur dioxide gas may be formed.[6]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Conclusion
3-Mercaptopropionic Acid Isopropyl Ester is a versatile chemical compound with significant potential in various fields of chemical research and development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory and in industrial applications. This guide provides a foundational understanding to aid researchers and professionals in harnessing the potential of this interesting molecule.
References
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PubChem. (n.d.). 3-Mercaptopropionic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Wikipedia. (2023, December 27). 3-Mercaptopropionic acid. Retrieved January 26, 2026, from [Link]
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NIST. (n.d.). 3-Mercaptopropionic acid. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). EP0261274A1 - Process for the preparation of mercaptopropionacid.
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ResearchGate. (2025, August 7). 3-Mercaptopropionic acid (3-MPA). Retrieved January 26, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of Isopropyl-alpha-mercapto-propionate. Retrieved January 26, 2026, from [Link]
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Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved January 26, 2026, from [Link]
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SciSpace. (n.d.). Kinetics of the fischer esterification of palm fatty acids with isopropanol and butyl-cellosolve. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). Isooctyl 3-mercaptopropionate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. The Organic Chemistry Tutor. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 26, 2026, from [Link]
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Simple Solvents. (2023, December 5). Which Industries And How To Use Isopropyl Alcohol. Retrieved January 26, 2026, from [Link]
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Spectroscopy. (n.d.). Infrared Spectra. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved January 26, 2026, from [Link]
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